molecular formula C21H24N4O2 B11185247 ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11185247
M. Wt: 364.4 g/mol
InChI Key: XMJMKYMRKLISTL-OUKQBFOZSA-N
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Description

Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, an ethyl ester group, and a dimethylaminoethenyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazole and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Dimethylaminoethenyl Side Chain: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine core with dimethylaminoacetaldehyde in the presence of a base, such as sodium hydride or potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.

    Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It may inhibit or activate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H24N4O2/c1-5-17-19(15-10-8-7-9-11-15)20-22-14-16(21(26)27-6-2)18(25(20)23-17)12-13-24(3)4/h7-14H,5-6H2,1-4H3/b13-12+

InChI Key

XMJMKYMRKLISTL-OUKQBFOZSA-N

Isomeric SMILES

CCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C(=O)OCC)/C=C/N(C)C

Canonical SMILES

CCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C(=O)OCC)C=CN(C)C

Origin of Product

United States

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